molecular formula C11H10INO B11837819 5-Iodo-6-methoxy-2-methylquinoline

5-Iodo-6-methoxy-2-methylquinoline

Cat. No.: B11837819
M. Wt: 299.11 g/mol
InChI Key: JTOIIAANXNXUCW-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the iodination of 6-methoxy-2-methylquinoline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

    Starting Material: 6-Methoxy-2-methylquinoline

    Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

    Conditions: Acidic medium (e.g., acetic acid)

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran)

Major Products:

    Substitution: 5-Amino-6-methoxy-2-methylquinoline, 5-Thio-6-methoxy-2-methylquinoline

    Oxidation: 5-Iodo-6-methoxyquinoline-2-carboxylic acid

    Reduction: 5-Iodo-6-methoxy-2-methyltetrahydroquinoline

Scientific Research Applications

Chemistry: 5-Iodo-6-methoxy-2-methylquinoline is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used to label biomolecules and study their interactions in living cells.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups may also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

    6-Methoxy-2-methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-6-methoxy-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    5-Iodo-2-methylquinoline:

Uniqueness: 5-Iodo-6-methoxy-2-methylquinoline is unique due to the combination of iodine, methoxy, and methyl groups in the quinoline ring

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

5-iodo-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3

InChI Key

JTOIIAANXNXUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)I

Origin of Product

United States

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